molecular formula C8H6BrFO2 B1168222 N-Acylhexasamine oxidase CAS No. 121479-58-1

N-Acylhexasamine oxidase

Cat. No.: B1168222
CAS No.: 121479-58-1
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Description

N-Acylhexasamine oxidase (EC 1.1.3.29) is an oxidoreductase enzyme that catalyzes the oxidation of N-acetyl-D-glucosamine, a key substrate in glycobiology and microbial metabolism. The reaction occurs in two steps:

Oxidation: N-acetyl-D-glucosamine reacts with molecular oxygen to form N-acetyl-D-glucosamino-1,5-lactone and hydrogen peroxide (H₂O₂) .

Hydrolysis: The lactone intermediate spontaneously hydrolyzes to yield N-acetyl-D-glucosaminate .

This enzyme is sourced from Pseudomonas sp., where it likely participates in hexosamine catabolic pathways . Its ability to generate H₂O₂ makes it relevant for biosensor development and industrial applications requiring peroxide production .

Properties

CAS No.

121479-58-1

Molecular Formula

C8H6BrFO2

Synonyms

N-Acylhexasamine oxidase

Origin of Product

United States

Comparison with Similar Compounds

Substrate Specificity and Reaction Mechanisms

N-Acylhexasamine oxidase exhibits strict substrate specificity for N-acetyl-D-glucosamine, distinguishing it from other oxidoreductases. Key comparisons include:

Enzyme EC Number Substrate Products Mechanism
This compound 1.1.3.29 N-acetyl-D-glucosamine N-acetyl-D-glucosaminate, H₂O₂ Two-step oxidation-lactone hydrolysis
Monoamine Oxidase B 1.4.3.4 Monoamines (e.g., dopamine) Aldehydes, NH₃, H₂O₂ Single-step deamination
Glucose Oxidase 1.1.3.4 D-glucose D-glucono-1,5-lactone, H₂O₂ Direct oxidation to lactone


Key Findings :

  • Unlike monoamine oxidases, which act on neurotransmitters, this compound targets hexosamines, reflecting niche metabolic roles .
  • The lactone intermediate in this compound’s reaction is unique compared to glucose oxidase, which directly releases lactone without spontaneous hydrolysis .

Structural and Functional Contrasts

  • N-Oxide Synthesis : Chemical synthesis of N-oxides (e.g., trimethylamine N-oxide) requires harsh conditions like high oxygen pressure and heat , whereas enzymatic oxidation by this compound operates under mild physiological conditions .
  • Active Site: Computational docking studies for monoamine oxidase B inhibitors (e.g., safinamide) reveal interactions with hydrophobic residues , but structural data for this compound’s active site remain unexplored in the provided evidence.

Challenges in Comparative Studies

  • Limited Data: Direct comparisons with other N-acyl sugar oxidases (e.g., N-acetylgalactosamine oxidase) are absent in the evidence, highlighting a research gap.
  • Safety and Stability : this compound’s safety profile is undocumented (unlike N,N-dimethylhydroxylamine hydrochloride, which requires careful handling ), necessitating further toxicological studies .

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